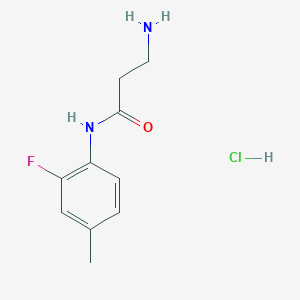

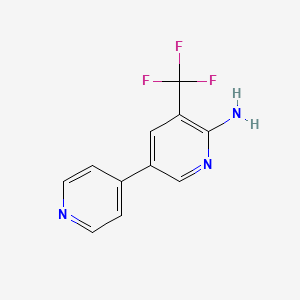

![molecular formula C8H24Cl4N4 B1439682 2-[4-(2-氨基乙基)-哌嗪-1-基]-乙胺四盐酸盐 CAS No. 852392-58-6](/img/structure/B1439682.png)

2-[4-(2-氨基乙基)-哌嗪-1-基]-乙胺四盐酸盐

描述

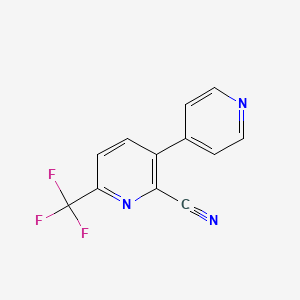

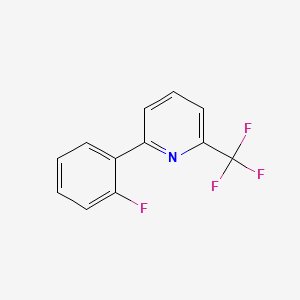

“2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride” is a chemical compound with a molecular weight of 318.12 . The IUPAC name for this compound is "2-[4-(2-aminoethyl)-1-piperazinyl]ethylamine tetrahydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H20N4.4ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;;;/h1-10H2;4*1H" . This indicates that the compound consists of a piperazine ring with two aminoethyl groups attached, along with four chloride ions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.12 . The InChI key, which is a unique identifier for the compound, is "HITABVDJOBJPJE-UHFFFAOYSA-N" .科学研究应用

合成和抗菌研究:Verma 和 Singh(2015 年) 的一项研究讨论了多功能配体前体的合成,涉及 2-(哌嗪-1-基)乙胺,及其在制备单核过渡金属二硫代氨基甲酸酯配合物中的应用。这些配合物显示出强烈的荧光发射带,并表现出广谱抗菌活性,特别是对金黄色葡萄球菌和大肠杆菌等重要病原体。

与乙烯基膦酸酯的反应:Khusainova 等人(2017 年) 的研究探索了哌嗪与二烷基乙烯基膦酸酯的反应,产生了二烷基[2-(哌嗪-1-基)乙基]膦酸酯。这项研究有助于了解涉及哌嗪衍生物的化学反应。

哌嗪衍生物的抗菌评价:Rajkumar 等人(2014 年) 的一项研究重点是合成新型 1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物。这些化合物显示出显着的抗菌和抗真菌活性,突出了它们在抗菌应用中的潜力。

合成和生物活性:Gein 等人(2013 年) 的一篇论文讨论了 5-芳基-4-酰基-3-羟基-1-(2-哌嗪-1-基乙基)-2,5-二氢吡咯-2-酮及其衍生物的合成。研究了这些化合物的抗菌活性和对凝血的影响。

哌嗪衍生物的药理特性:Červená 等人 在 1975 年的一项研究中研究了萘基哌嗪和四氢萘基哌嗪的合成,考察了它们的药理特性,包括神经性和心血管作用。

作用机制

Target of Action

The primary target of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride, also known as Triethylenetetramine (TETA), is copper ions (Cu II). TETA is a selective chelator for copper ions and is commonly used for the treatment of Wilson’s disease .

Mode of Action

TETA interacts with copper ions in the body, forming a stable complex that can be excreted from the body. This interaction reduces the amount of free copper ions in the body, thereby alleviating the symptoms of copper accumulation in Wilson’s disease . In addition to its chelating properties, TETA has been shown to possess telomerase inhibiting and anti-angiogenesis properties, which have led to its investigation for potential use in cancer treatment .

Biochemical Pathways

The primary biochemical pathway affected by TETA is the copper homeostasis pathway. By chelating copper ions, TETA disrupts the normal balance of copper in the body, reducing the toxic effects of copper accumulation in tissues. This is particularly relevant in Wilson’s disease, an autosomal recessive genetic disorder characterized by copper accumulation in tissues .

Pharmacokinetics

TETA is poorly absorbed with a bioavailability of 8 to 30%. It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney. TETA is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine. It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites. It has a relatively short half-life (2 to 4 hours) in humans .

Result of Action

The primary result of TETA’s action is the reduction of copper levels in the body, alleviating the symptoms of Wilson’s disease. Additionally, its telomerase inhibiting and anti-angiogenesis properties may contribute to its potential use in cancer treatment .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of TETA. For example, a diet high in copper could potentially reduce the efficacy of TETA as a copper chelator. Furthermore, the stability of TETA could be affected by factors such as temperature and pH .

属性

IUPAC Name |

2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4.4ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;;;/h1-10H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITABVDJOBJPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

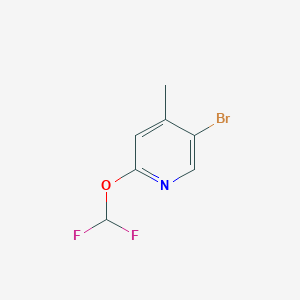

![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)